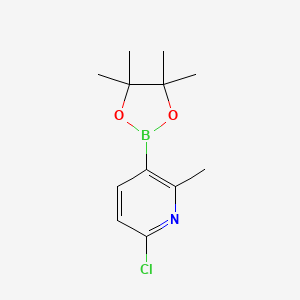

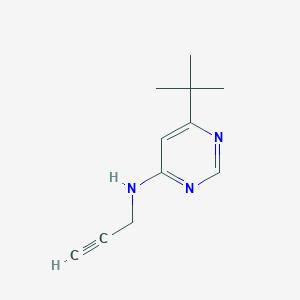

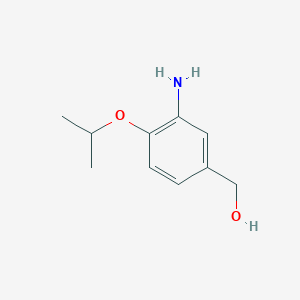

6-Chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Vue d'ensemble

Description

“6-Chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C12H17BClNO2 . It is used as a starting reagent in the synthesis of various compounds .

Chemical Reactions Analysis

This compound is used as a starting reagent in various chemical reactions, particularly in the synthesis of imidazopyridine derivatives . These derivatives are known to inhibit receptor tyrosine kinases and can be used for cancer treatment .Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 340.5±42.0 °C and a predicted density of 1.12±0.1 g/cm3 . Its pKa is predicted to be 1.13±0.10 .Applications De Recherche Scientifique

Synthesis and Molecular Docking

- Synthesis and Molecular Docking Applications : A study by Flefel et al. (2018) describes the synthesis of novel pyridine derivatives, highlighting their application in molecular docking screenings, which demonstrated moderate to good binding energies. These synthesized compounds showed antimicrobial and antioxidant activity, indicating their potential in drug development and therapeutic applications Flefel et al., 2018.

Crystal Structure and DFT Study

- Crystal Structure Analysis : Research conducted by Huang et al. (2021) focuses on the structural analysis of boric acid ester intermediates, which are derivatives of pyridine. The study includes crystallographic and conformational analyses, revealing insights into the molecular structures of these compounds. Density Functional Theory (DFT) calculations were used to further investigate their molecular electrostatic potential and frontier molecular orbitals, providing valuable information on their physicochemical properties Huang et al., 2021.

Coordination Chemistry and Luminescent Properties

Coordination Chemistry : A study by Halcrow (2005) discusses the synthesis of pyridine derivatives and their use as ligands, noting their potential in creating luminescent lanthanide compounds for biological sensing, and iron complexes with unique thermal and photochemical properties Halcrow, 2005.

Luminescent Copolymers : Cheon et al. (2005) synthesized a series of copolymers using a pyridine derivative, which demonstrated significant photoluminescence properties. These findings are crucial for applications in materials science, particularly in the development of new luminescent materials Cheon et al., 2005.

Novel Synthesis Techniques

- Advanced Synthesis Methods : Various studies have explored new synthesis methods for pyridine derivatives, demonstrating their versatility and potential in creating a wide range of compounds with different properties. These methods include novel annulation techniques, nucleophilic displacement reactions, and catalytic processes, highlighting the adaptability and utility of pyridine derivatives in chemical synthesis Zhu et al., 2003; Figueroa‐Pérez et al., 2006; Kimpe et al., 1996; Rao et al., 1995.

Antibacterial Activity and Action Mechanism

- Antibacterial Properties : Song et al. (2017) synthesized oxadiazole thioether derivatives containing pyridine moieties and assessed their antibacterial activities. Their study provides insights into the potential use of these compounds in addressing bacterial infections, as well as understanding their action mechanism Song et al., 2017.

Nonlinear Optical Exploration

- Nonlinear Optical Properties : A study by Hussain et al. (2020) investigated the nonlinear optical (NLO) properties of pyrimidine derivatives containing pyridine. This research is significant for the development of materials with potential applications in optoelectronics and high-tech applications Hussain et al., 2020.

Safety and Hazards

The safety symbols for this compound include the GHS06 symbol, indicating that it is dangerous . The hazard statements include H301, H311, and H331, suggesting toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

6-chloro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-8-9(6-7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHADHKIILPLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1492412.png)

![3-[(Pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1492417.png)

![Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate](/img/structure/B1492427.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1492429.png)

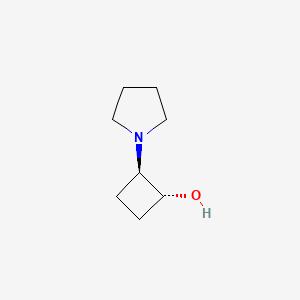

![1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492434.png)